molecular formula C34H58O6 B12540605 Dimethyl 4,5-bis(dodecyloxy)phthalate CAS No. 681459-11-0

Dimethyl 4,5-bis(dodecyloxy)phthalate

Cat. No.: B12540605
CAS No.: 681459-11-0
M. Wt: 562.8 g/mol
InChI Key: XIBCGJOZCUZKIV-UHFFFAOYSA-N
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Description

Dimethyl 4,5-bis(dodecyloxy)phthalate is an organic compound with the molecular formula C34H58O6. It is a phthalate ester, specifically a dimethyl ester of 4,5-bis(dodecyloxy)phthalic acid. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,5-bis(dodecyloxy)phthalate can be synthesized through the esterification of 4,5-bis(dodecyloxy)phthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the mixture to reflux to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and distillation units helps in the efficient production and purification of the compound. Excess methanol is used to drive the reaction to completion, and the product is purified by distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-bis(dodecyloxy)phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,5-bis(dodecyloxy)phthalate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects as an endocrine disruptor and its interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism by which dimethyl 4,5-bis(dodecyloxy)phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with nuclear receptors and disrupt endocrine functions, potentially leading to adverse health effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,5-bis(dodecyloxy)phthalate is unique due to its long dodecyloxy chains, which provide enhanced flexibility and durability to materials compared to shorter-chain phthalates. This makes it particularly useful in applications requiring high-performance plasticizers .

Properties

CAS No.

681459-11-0

Molecular Formula

C34H58O6

Molecular Weight

562.8 g/mol

IUPAC Name

dimethyl 4,5-didodecoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C34H58O6/c1-5-7-9-11-13-15-17-19-21-23-25-39-31-27-29(33(35)37-3)30(34(36)38-4)28-32(31)40-26-24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3

InChI Key

XIBCGJOZCUZKIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC

Origin of Product

United States

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